molecular formula C7H11ClO3 B2658261 4-(chloromethyl)oxane-4-carboxylicacid CAS No. 2385902-80-5

4-(chloromethyl)oxane-4-carboxylicacid

Cat. No.: B2658261
CAS No.: 2385902-80-5
M. Wt: 178.61
InChI Key: DDEBYJAFMDXPCG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)oxane-4-carboxylic acid is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a chloromethyl (–CH2Cl) group and a carboxylic acid (–COOH) group. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . The chloromethyl group acts as a versatile leaving group, enabling nucleophilic substitution reactions, while the carboxylic acid moiety facilitates salt formation or further derivatization.

Properties

IUPAC Name

4-(chloromethyl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEBYJAFMDXPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(chloromethyl)oxane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with chloromethylating agents under controlled conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the chloromethylation process. Industrial production methods may involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity of the final product .

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)oxane-4-carboxylic acid has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. For instance, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Organic Synthesis

In organic chemistry, 4-(chloromethyl)oxane-4-carboxylic acid serves as a versatile building block:

  • Reagent for Synthesis : It is used in the synthesis of more complex molecules, particularly in the formation of esters and amides. Its chloromethyl group allows for nucleophilic substitutions, facilitating the introduction of various functional groups into organic frameworks .

Polymer Chemistry

The compound's carboxylic acid functionality makes it suitable for incorporation into polymers:

  • Polymerization Reactions : It can act as a monomer or co-monomer in the production of specialty polymers, enhancing properties such as solubility and thermal stability. Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of 4-(chloromethyl)oxane-4-carboxylic acid against various bacterial strains. The results indicated that the compound exhibited MIC values ranging from 8 to 32 µg/mL against tested strains, demonstrating its potential as a new antimicrobial agent.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Case Study 2: Synthesis and Characterization

Researchers synthesized derivatives of 4-(chloromethyl)oxane-4-carboxylic acid to explore their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures.

CompoundYield (%)Biological Activity
Derivative A85Antimicrobial (MIC = 16 µg/mL)
Derivative B90Cytotoxic (IC50 = 25 µM)

Mechanism of Action

The mechanism of action of 4-(chloromethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(Chloromethyl)oxane-4-carboxylic acid –CH2Cl Not explicitly provided C7H11ClO3 ~194.61 High reactivity due to Cl’s leaving group ability; used in nucleophilic substitutions .
4-(Fluoromethyl)oxane-4-carboxylic acid –CH2F 1551177-72-0 C7H11FO3 162.16 Enhanced metabolic stability in medicinal chemistry; lower molecular weight due to fluorine .
4-(Difluoromethyl)oxane-4-carboxylic acid –CHF2 1783957-10-7 C7H10F2O3 180.15 Increased lipophilicity; potential use in fluorinated drug design .

Key Findings :

  • Reactivity : The chloromethyl derivative exhibits higher reactivity in substitution reactions compared to fluorinated analogs due to chlorine’s superior leaving group ability.
  • Biochemical Applications : Fluorinated derivatives are prioritized in drug development for improved bioavailability and resistance to oxidative metabolism .

Aromatic Ring-Substituted Derivatives

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(3-Chlorophenyl)oxane-4-carboxylic acid 3-chlorophenyl 473706-23-9 C12H13ClO3 240.68 Enhanced aromatic interactions; potential use in materials science .
4-(2-Chlorophenyl)oxane-4-carboxylic acid 2-chlorophenyl CID 50990485 C12H13ClO3 240.68 Steric effects from ortho-substitution may hinder reactivity .
4-(4-Methoxyphenyl)oxane-4-carboxylic acid 4-methoxyphenyl Not explicitly provided C13H16O4 236.26 Electron-donating methoxy group improves solubility; applications in ligand design .

Key Findings :

  • Steric and Electronic Effects : Ortho-substituted chlorophenyl derivatives (e.g., 2-chlorophenyl) exhibit steric hindrance, reducing reaction rates compared to para-substituted analogs.
  • Solubility : Methoxy-substituted derivatives demonstrate improved aqueous solubility, advantageous in biological applications .

Alkyl and Functional Group Variants

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Methyloxane-4-carboxylic acid –CH3 233276-38-5 C7H12O3 144.17 Reduced polarity; simpler structure for mechanistic studies .
4-(Carboxymethyl)oxane-4-carboxylic acid –CH2COOH 90200-35-4 C8H12O5 188.18 Dual carboxylic acid groups; potential chelating agent .
4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid –CH2(pyridinyl) 1393330-60-3 C12H15NO3 221.25 Nitrogen-containing heterocycle; applications in coordination chemistry .

Key Findings :

  • Polarity : The carboxymethyl derivative’s dual –COOH groups enhance hydrophilicity, making it suitable for aqueous-phase reactions .
  • Coordination Chemistry : Pyridinyl-substituted analogs are promising ligands for metal-organic frameworks (MOFs) .

Biological Activity

4-(Chloromethyl)oxane-4-carboxylic acid (C7H11ClO3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(Chloromethyl)oxane-4-carboxylic acid features a chloromethyl group attached to an oxane ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and potential biological applications.

Synthesis Methods

The synthesis of 4-(chloromethyl)oxane-4-carboxylic acid can be achieved through various methods, including:

  • Chloromethylation : The introduction of the chloromethyl group can be accomplished using reagents like thionyl chloride or chloromethyl methyl ether.
  • Carboxylation : The carboxylic acid group can be introduced via carbon dioxide in the presence of a suitable catalyst.

Antimicrobial Activity

Research has indicated that 4-(chloromethyl)oxane-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including multidrug-resistant organisms.

  • Case Study : A study demonstrated that derivatives of this compound showed potent antibacterial activity against Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential.

  • Mechanism of Action : The chloromethyl group is believed to play a key role in binding to the active sites of target enzymes, leading to inhibition. For instance, it has been evaluated as a potential inhibitor of bacterial topoisomerases, which are essential for DNA replication .

Research Findings

A summary of research findings related to the biological activity of 4-(chloromethyl)oxane-4-carboxylic acid is presented in the table below:

Study ReferenceBiological ActivityObservations
AntimicrobialEffective against MDR strains with MICs < 1 µg/mL
Enzyme InhibitionInhibits topoisomerases with significant potency
ACE InhibitionComparable efficacy to known inhibitors with I50 values in low µM range

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